molecular formula C7H3ClF4O2S B1407626 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 694472-01-0

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1407626
CAS No.: 694472-01-0
M. Wt: 262.61 g/mol
InChI Key: OWOFQIUPVZIKSH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF4O2S. It is a sulfonyl chloride derivative, characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-trifluoromethylbenzene. One common method includes the reaction of 3-fluoro-4-trifluoromethylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability. These functional groups also impart unique electronic properties, making it a valuable reagent in various chemical transformations .

Biological Activity

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, with the CAS number 694472-01-0, is a sulfonyl chloride compound characterized by a trifluoromethyl group and a fluorine atom on the aromatic ring. This compound has garnered attention in both organic synthesis and biological research due to its unique structural properties and reactivity.

The molecular formula of this compound is C7H3ClF4O2SC_7H_3ClF_4O_2S. It exhibits high reactivity due to the presence of the sulfonyl chloride functional group, which acts as an electrophile in various chemical reactions.

PropertyValue
Molecular Weight232.61 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ReactivityHighly reactive with nucleophiles

The biological activity of this compound primarily involves its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity leads to the formation of sulfonamide derivatives, which are important in medicinal chemistry.

Key Mechanistic Pathways:

  • Nucleophilic Substitution: The sulfonyl chloride group facilitates nucleophilic substitution reactions, forming stable sulfonamide bonds.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like trifluoromethyl) alters the reactivity of the aromatic ring, making it suitable for further derivatization.

Biological Applications

This compound has several applications in biological research and pharmaceutical development:

1. Drug Development

The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable moiety in drug design.

2. Modification of Biomolecules

It is employed for modifying proteins and peptides, allowing researchers to study interactions and functions within biological systems. This modification can lead to insights into enzyme mechanisms and receptor-ligand interactions.

3. Anticancer Research

Research indicates that sulfonamide derivatives derived from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on sulfonamide derivatives derived from this compound, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Enzyme Inhibition
Another investigation explored the enzyme inhibitory properties of derivatives synthesized from this sulfonyl chloride. Compounds demonstrated effective inhibition of carbonic anhydrase, suggesting applications in treating conditions related to altered bicarbonate levels.

Safety and Handling

This compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact, and inhalation may lead to respiratory irritation. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOFQIUPVZIKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219842
Record name 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694472-01-0
Record name 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694472-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 3-fluoro-4-trifluoromethyl-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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